N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide
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Overview
Description
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a methoxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide typically involves multiple steps. One common method starts with the preparation of the purine base, followed by the attachment of the oxolan ring and the methoxyacetamide group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs. The process includes rigorous quality control measures to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially leading to the formation of ketones or aldehydes.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can involve the replacement of functional groups, such as the methoxy group, with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as an antiviral and anticancer agent, due to its ability to interfere with nucleic acid synthesis.
Mechanism of Action
The mechanism of action of N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide involves its interaction with specific molecular targets. It can inhibit enzymes involved in nucleic acid synthesis, thereby preventing the replication of viruses and the proliferation of cancer cells. The compound’s structure allows it to bind to active sites on these enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thymidine: A nucleoside analog used in antiviral therapies.
2-Thioadenosine: An intermediate in the synthesis of platelet aggregation inhibitors.
Uniqueness
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide is unique due to its specific combination of functional groups, which confer distinct biological activities. Unlike thymidine and 2-thioadenosine, this compound has a methoxyacetamide group that enhances its stability and bioavailability, making it a promising candidate for drug development .
Properties
Molecular Formula |
C13H17N5O6 |
---|---|
Molecular Weight |
339.30 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C13H17N5O6/c1-23-4-8(21)15-13-16-11-10(12(22)17-13)14-5-18(11)9-2-6(20)7(3-19)24-9/h5-7,9,19-20H,2-4H2,1H3,(H2,15,16,17,21,22)/t6-,7+,9+/m0/s1 |
InChI Key |
FRJVWKHHAKIXSR-LKEWCRSYSA-N |
Isomeric SMILES |
COCC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES |
COCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Origin of Product |
United States |
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